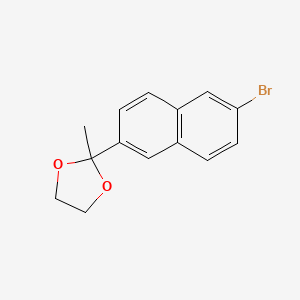
2-(6-Bromonaphthalen-2-yl)-2-methyl-1,3-dioxolane
Cat. No. B8674339
M. Wt: 293.15 g/mol
InChI Key: UVEZCVMRWODJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04766127
Procedure details


A mixture of 13.0 g of 2-bromo-6-acetylnaphthalene, 20 g of ethylene glycol, 200 ml of benzene, and 530 mg of p-toluenesulfonic acid was heated at reflux for 18 hours using a Dean-Stark trap to effect continuous removal of water. The cooled reaction mixture was added to 100 ml of 0.1N sodium hydroxide solution and the resulting mixture extracted with three 75 ml portions of diethyl ether. The combined organic extract was washed with 100 ml saturated sodium chloride solution and then dried over sodium sulfate. The solvent is removed under vacuum and the residue recrystallized from hexane to give 12.2 g of 2-bromo-6-(2-methyl-1,3-dioxolan-2-yl)naphthalene, m.p. 80°-82° C.





Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12](=[O:14])[CH3:13])[CH:8]=2)[CH:3]=1.[CH2:15](O)[CH2:16][OH:17].[OH-].[Na+]>C1(C)C=CC(S(O)(=O)=O)=CC=1.C1C=CC=CC=1>[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12]3([CH3:13])[O:17][CH2:16][CH2:15][O:14]3)[CH:8]=2)[CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=CC=C(C=C2C=C1)C(C)=O
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
530 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removal of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture extracted with three 75 ml portions of diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 100 ml saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue recrystallized from hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC2=CC=C(C=C2C=C1)C1(OCCO1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
